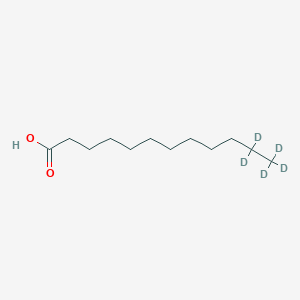

Lauric acid-d5

Description

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

205.35 g/mol |

IUPAC Name |

11,11,12,12,12-pentadeuteriododecanoic acid |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2 |

InChI Key |

POULHZVOKOAJMA-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lauric Acid-d5 in Research: A Technical Guide

Lauric acid-d5, a deuterated form of the saturated fatty acid lauric acid, serves as a powerful tool in modern biomedical and pharmaceutical research. Its unique properties, conferred by the presence of five deuterium atoms, make it an invaluable asset in quantitative analysis and metabolic studies. This technical guide provides an in-depth overview of the applications of this compound, tailored for researchers, scientists, and drug development professionals.

Core Applications in Research

The primary applications of this compound in a research setting are twofold:

-

Internal Standard in Mass Spectrometry: this compound is widely employed as an internal standard for the accurate quantification of endogenous lauric acid in complex biological matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by mass spectrometry.

-

Metabolic Tracer: The deuterium label on this compound allows researchers to trace its metabolic fate within a biological system. This enables the study of fatty acid uptake, incorporation into complex lipids, and metabolic transformations.

This compound as an Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It corrects for variability in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.

Experimental Workflow for Quantification

The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.

Experimental Protocol: Quantification of Lauric Acid in Human Plasma

This protocol outlines a typical procedure for the quantification of lauric acid in human plasma using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of a this compound internal standard solution (e.g., 10 µg/mL in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column.

-

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

| Parameter | Lauric Acid | This compound | Reference |

| Precursor Ion (m/z) [M-H]⁻ | 199.17 | 204.20 (Calculated) | [1] |

| Typical Internal Standard Concentration | - | 25 ng/mL | [2] |

| Linearity Range | 1-1000 ng/mL | - | [2] |

| LOD (GC-FID) | 0.385 µg/mL | - | [2] |

| LOQ (GC-FID) | 1.168 µg/mL | - | [2] |

This compound as a Metabolic Tracer

Deuterium-labeled lauric acid is an effective tool for tracing the metabolic fate of this medium-chain fatty acid in vivo and in vitro. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can elucidate metabolic pathways and fluxes.

Experimental Design for In Vivo Metabolic Tracing

A common approach for in vivo metabolic tracing studies in animal models is outlined below.

Experimental Protocol: Tracing Lauric Acid Metabolism in Rodents

This protocol provides a framework for an in vivo study to trace the metabolic fate of orally administered this compound in rats.

1. Animal Model and Diet:

-

Male Wistar rats are fed a standard chow diet.

-

For studies on specific metabolic states, a high-fat diet can be administered for several weeks prior to the tracer study.

2. Tracer Administration:

-

A single dose of this compound (e.g., 125-500 mg/kg body weight) is administered via oral gavage.

3. Sample Collection:

-

Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration.

-

Tissues of interest (e.g., liver, adipose tissue, heart) are collected at the end of the study.

4. Sample Analysis:

-

Lipids are extracted from plasma and tissue homogenates.

-

The extracts are analyzed by LC-MS/MS or GC-MS to identify and quantify this compound and its deuterated metabolites (e.g., deuterated palmitic acid, deuterated triglycerides).

Metabolic Fate of Lauric Acid

Studies have shown that exogenous lauric acid is rapidly metabolized. It can be incorporated into triglycerides or elongated to longer-chain fatty acids like myristic and palmitic acid.[3]

| Metabolic Process | Key Findings | Reference |

| β-Oxidation | Lauric acid undergoes high rates of β-oxidation in hepatocytes. | [3] |

| Incorporation into Triglycerides | Lauric acid is preferentially incorporated into triglycerides in the liver and adipose tissue. | [3] |

| Fatty Acid Elongation | Lauric acid can be elongated to myristic acid (C14:0) and palmitic acid (C16:0). | [3] |

Lauric Acid and Cellular Signaling

Recent research has shed light on the role of lauric acid in modulating cellular signaling pathways, particularly in the context of cancer. Lauric acid has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.[4][5]

This signaling pathway highlights potential research avenues where this compound could be used to quantify the uptake of lauric acid into cancer cells and correlate it with the activation of these downstream signaling events.

Conclusion

This compound is a versatile and indispensable tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its application as an internal standard ensures the accuracy and reliability of quantitative data, while its use as a metabolic tracer provides valuable insights into the complex dynamics of fatty acid metabolism. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications.

References

- 1. cdn.elifesciences.org [cdn.elifesciences.org]

- 2. ijert.org [ijert.org]

- 3. Although it is rapidly metabolized in cultured rat hepatocytes, lauric acid is used for protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties of Deuterated Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of deuterated lauric acid, a vital tool in metabolic research, drug development, and analytical sciences. This document details its physical, chemical, and biological characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Properties of Deuterated Lauric Acid

Deuterated lauric acid, a stable isotope-labeled form of the 12-carbon saturated fatty acid, serves as a powerful tracer in metabolic studies and as an internal standard for mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the molecule's chemical reactivity, although kinetic isotope effects can be observed in certain enzymatic reactions.

Physical and Chemical Properties

The physical and chemical properties of deuterated lauric acid are largely similar to its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium. Lauric acid-d23 is a common commercially available variant where all 23 hydrogen atoms on the acyl chain are replaced with deuterium.

| Property | Lauric Acid (C12H24O2) | Lauric Acid-d23 (C12HD23O2) | References |

| Molecular Weight | 200.32 g/mol | 223.46 g/mol | [1] |

| CAS Number | 143-07-7 | 59154-43-7 | [1] |

| Melting Point | 43-45 °C | 44-46 °C | [1] |

| Boiling Point | 225 °C at 100 mmHg | 225 °C at 100 mmHg | [1] |

| Appearance | White solid | Solid | [1] |

| Isotopic Purity | Not Applicable | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% (CP) | [1] |

Biological Properties and Applications

Deuterated lauric acid is primarily utilized for its utility as a tracer to investigate the metabolic fate of fatty acids in vivo and in vitro.[2] Its applications span across various research areas:

-

Metabolic Flux Analysis: Tracing the incorporation of lauric acid into complex lipids, its catabolism via β-oxidation, and its role in various metabolic pathways.[2]

-

Lipidomics: Serving as an internal standard for the accurate quantification of lauric acid and other fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

-

Drug Development: Investigating the impact of deuteration on the pharmacokinetic and metabolic profiles of fatty acid-based drugs. Deuteration can sometimes lead to improved metabolic stability.[3]

-

Mechanism of Action Studies: Elucidating the role of lauric acid in biological processes, such as its known bactericidal properties and its ability to activate inflammatory signaling pathways.

Non-deuterated lauric acid is known to possess strong bactericidal properties against various bacteria.[3] It has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway through Toll-like receptors (TLRs), specifically TLR2 and TLR4.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated lauric acid, from its analysis to its application in biological systems.

Quantification of Lauric Acid using Deuterated Internal Standard by GC-MS

This protocol describes the standard method for the extraction and quantification of total fatty acids from biological samples, such as plasma, using lauric acid-d23 as an internal standard.

Materials:

-

Lauric acid-d23 internal standard solution (in ethanol)

-

Methanol

-

Hydrochloric acid (HCl)

-

Iso-octane

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Argon or Nitrogen gas

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

SpeedVac or evaporator

Procedure:

-

Sample Preparation:

-

For plasma samples, add 200 µL of plasma to 300 µL of dPBS in a 16x125 mm glass tube.

-

Add 100 µL of the lauric acid-d23 internal standard solution.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

-

Lipid Extraction:

-

Add 1 mL of iso-octane to the sample tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 x g for 1 minute to separate the layers.

-

Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

-

Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.

-

-

Derivatization:

-

Evaporate the solvent from the combined iso-octane extracts under a gentle stream of argon or nitrogen, or using a SpeedVac.

-

To the dried residue, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Cap the tubes and vortex. Incubate at room temperature for 20 minutes.

-

Dry the derivatized sample completely using a SpeedVac.

-

-

GC-MS Analysis:

-

Reconstitute the dried derivatized sample in 50 µL of iso-octane.

-

Transfer the solution to a GC-MS vial with a glass insert.

-

Inject 1 µL of the sample onto the GC-MS system.

-

Analyze the samples using a suitable GC temperature program and MS settings for detecting the pentafluorobenzyl esters of fatty acids. Monitor the appropriate ions for lauric acid and lauric acid-d23.

-

Assessment of Antimicrobial Activity of Lauric Acid

This protocol provides a method to measure the antimicrobial activity of lauric acid against bacteria using a microplate reader-based assay.

Materials:

-

Lauric acid

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

Agar

-

96-well deep-well microplates

-

Microplate reader

-

Incubator (37°C)

Procedure:

-

Preparation of Test Complex (TC):

-

Prepare an agar medium containing the desired concentration of lauric acid.

-

Dispense 100 µL of the lauric acid-containing agar medium into the bottom of the wells of a 96-well deep-well microplate.

-

Allow the agar to solidify.

-

Add 300 µL of sterile broth medium on top of the agar layer in each well.

-

-

Preparation of Control Complex (CC):

-

Prepare a plain agar medium without lauric acid.

-

Dispense 100 µL of the plain agar medium into the bottom of separate wells.

-

Allow the agar to solidify.

-

Prepare a broth medium containing the same concentration of lauric acid as in the TC agar and add 300 µL to the wells with plain agar.

-

-

Bacterial Inoculation and Incubation:

-

Prepare an overnight culture of the test bacteria.

-

Dilute the bacterial culture to a desired starting concentration (e.g., 1 x 10^5 CFU/mL).

-

Inoculate the top broth layer of both TC and CC wells with the bacterial suspension.

-

Incubate the microplate at 37°C for a specified period (e.g., 12 hours).

-

-

Measurement of Antimicrobial Activity:

-

After incubation, measure the optical density (OD) of the broth in each well at 600 nm using a microplate reader.

-

A lower OD600 value in the presence of lauric acid compared to the control indicates antimicrobial activity.

-

Optionally, bacterial viability can be confirmed by colony counting on agar plates.

-

Quantitative Data Summary

This section summarizes key quantitative data related to the properties and effects of deuterated lauric acid.

Kinetic Isotope Effect (KIE) in Lauric Acid Metabolism

Deuteration can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant for reactions involving the cleavage of a carbon-hydrogen bond. The hydroxylation of lauric acid by cytochrome P450 enzymes is a key metabolic pathway.

| Reaction | Deuterated Substrate | Observed KIE (kH/kD) | Intrinsic KIE (kH/kD) | Reference |

| 12-Hydroxylation by P450 4A11 | [12-²H₃]lauric acid | 1.2 - 2 | >10 | [6][7] |

| 12-Hydroxylation by P450 4A11 (Competitive) | d₀- vs. d₂₃-lauric acid | 1.3 ± 0.2 | - | [6] |

| 11-Hydroxylation by P450 4A11 (Competitive) | d₀- vs. d₂₃-lauric acid | 0.9 ± 0.1 | - | [6] |

Note: The observed KIE can be smaller than the intrinsic KIE if other steps in the reaction mechanism are also rate-limiting.

Visualizations: Pathways and Workflows

Visual diagrams are provided to illustrate key biological pathways and experimental workflows relevant to the study of deuterated lauric acid.

Lauric Acid-Induced NF-κB Signaling Pathway

Lauric acid can activate inflammatory signaling pathways through Toll-like receptors (TLRs). The following diagram illustrates the general mechanism of lauric acid-induced NF-κB activation via TLR4.

Caption: Lauric acid-induced NF-κB signaling via TLR4.

Experimental Workflow for GC-MS Quantification of Fatty Acids

The following diagram outlines the key steps in the gas chromatography-mass spectrometry (GC-MS) based quantification of fatty acids using a deuterated internal standard.

Caption: GC-MS workflow for fatty acid quantification.

Workflow for Stable Isotope Tracing in Lipidomics

This diagram illustrates a general workflow for conducting a stable isotope tracing experiment using deuterated lauric acid to study lipid metabolism.

Caption: Stable isotope tracing workflow in lipidomics.

References

- 1. Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts [mdpi.com]

- 2. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00316D [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lauric Acid-d23 | CAS 59154-43-7 | LGC Standards [lgcstandards.com]

- 6. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of Lauric Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid-d5, the deuterated analogue of lauric acid, serves as a crucial tool in various scientific disciplines, including metabolic research, pharmacokinetics, and environmental analysis. Its isotopic labeling allows for precise tracing and quantification in complex biological and chemical systems. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, offering insights into its handling, storage, and analytical considerations.

Chemical Structure of this compound

This compound is a saturated fatty acid with a 12-carbon backbone. In this isotopically labeled version, five hydrogen atoms on the terminal methyl and adjacent methylene groups (C11 and C12) are replaced with deuterium atoms.

Systematic Name: 11,11,12,12,12-pentadeuteriododecanoic acid

Chemical Formula: C₁₂H₁₉D₅O₂

Molecular Weight: Approximately 205.35 g/mol

The deuterium labeling at the omega-end of the fatty acid chain provides a distinct mass shift, facilitating its differentiation from endogenous lauric acid in mass spectrometry-based analyses. The covalent C-D bonds are stronger than C-H bonds, which can impart a kinetic isotope effect in certain chemical reactions, although for general stability considerations, it is often assumed to behave similarly to its non-deuterated counterpart.

Chemical Stability and Storage

The stability of this compound is a critical factor for ensuring the accuracy and reliability of experimental results. While specific long-term stability data for this compound is not extensively published, general principles for the storage of fatty acids and deuterated compounds apply. Saturated fatty acids like lauric acid are generally stable molecules. However, degradation can occur under certain conditions.

Recommended Storage Conditions:

To maintain the integrity of this compound, it is recommended to store it in a cool, dry place, protected from light and moisture.[1] For long-term storage, temperatures of -20°C or below are advisable.[2] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Potential Degradation Pathways:

The primary degradation pathway for saturated fatty acids is oxidation, although it occurs at a much slower rate compared to unsaturated fatty acids. Forced degradation studies, which subject the compound to harsh conditions, can help to identify potential degradation products and establish stability-indicating analytical methods.[3][4][5]

Potential degradation of this compound could be induced by:

-

Oxidation: Exposure to oxygen, especially in the presence of light, heat, or metal ions, can lead to the formation of hydroperoxides and other oxidative degradation products.

-

Thermal Decomposition: At very high temperatures, decarboxylation or other fragmentation reactions can occur.

The following diagram illustrates a simplified potential degradation pathway for this compound, primarily focusing on oxidation.

Caption: Potential Oxidative Degradation of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. This typically involves forced degradation studies followed by analysis using a suitable chromatographic technique.

Forced Degradation Study Protocol

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating method.[6][7][8]

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Neutralization and Preparation:

-

After the stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

-

Dilute all stressed samples, including the control (unstressed) sample, to a suitable concentration for analysis.

Stability-Indicating HPLC Method Protocol

A High-Performance Liquid Chromatography (HPLC) method is commonly used to separate the intact drug from its degradation products.[9][10]

1. Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

A C18 reverse-phase column is typically suitable for fatty acid analysis.

2. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: ELSD or UV at a low wavelength (e.g., 205-210 nm).

3. Method Validation:

-

Specificity: Inject the stressed samples and the control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

-

Linearity, Accuracy, Precision, and Robustness: Perform these validation parameters according to ICH guidelines.

The following diagram illustrates the workflow for a stability study of this compound.

Caption: Experimental Workflow for this compound Stability Assessment.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound

| Storage Condition | Time Point (Months) | Assay (% of Initial) | Appearance | Total Degradation Products (%) |

| 25°C / 60% RH | 0 | 100.0 | White solid | Not Detected |

| 3 | 99.8 | Conforms | 0.2 | |

| 6 | 99.5 | Conforms | 0.5 | |

| 12 | 99.1 | Conforms | 0.9 | |

| 40°C / 75% RH | 0 | 100.0 | White solid | Not Detected |

| 3 | 99.2 | Conforms | 0.8 | |

| 6 | 98.5 | Conforms | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

Understanding the chemical structure and stability of this compound is paramount for its effective use in research and development. This guide has provided a detailed overview of its structure, recommended storage conditions, potential degradation pathways, and comprehensive experimental protocols for stability assessment. By following these guidelines, researchers can ensure the integrity of their this compound standards, leading to more accurate and reproducible scientific outcomes.

References

- 1. A degradation study of PLLA containing lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 6. sgs.com [sgs.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Analysis of Lauric acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lauric Acid-d5 versus Non-Deuterated Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a 12-carbon saturated fatty acid (C12H24O2), is a key component of various natural products, notably coconut and palm kernel oils[1][2]. It is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory functions[3][4][5]. In the realms of biomedical research and pharmaceutical development, the use of isotopically labeled compounds has become indispensable. This guide provides a detailed technical comparison between standard, non-deuterated lauric acid and its deuterated analogue, lauric acid-d5.

Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron. The substitution of hydrogen with deuterium in a molecule like lauric acid creates a heavier, more stable compound. This seemingly minor alteration leads to significant differences in physicochemical properties and biological processing, primarily due to the kinetic isotope effect (KIE) . This guide will explore these differences, their applications, and the experimental protocols relevant to their use in a research setting.

Physicochemical Properties: A Comparative Overview

The substitution of hydrogen atoms with deuterium results in a notable increase in the molecular weight of lauric acid. While many other physical properties remain similar, this mass difference is fundamental to the distinct applications of the deuterated form, particularly in mass spectrometry.

| Property | Non-Deuterated Lauric Acid | Lauric Acid-d23 | This compound |

| Synonyms | Dodecanoic Acid | Dodecanoic Acid-d23 | Dodecanoic Acid-d5 |

| Chemical Formula | C12H24O2 | C12HD23O2 | C12H19D5O2 |

| Molecular Weight | 200.32 g/mol [6] | 223.46 g/mol [7] | ~205.35 g/mol |

| Melting Point | ~44 °C[8] | Not specified | Not specified |

| Boiling Point | 298 °C[8] | Not specified | Not specified |

| Appearance | White, powdery solid[1] | Not specified | Not specified |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether[2][8]. | Not specified | Not specified |

Note: Data for this compound is less commonly published than for the fully deuterated lauric acid-d23. The molecular weight is an approximation. Physical properties like melting and boiling points are expected to be very similar to the non-deuterated form.

The Deuterium Kinetic Isotope Effect (KIE)

The primary reason for the differing behaviors of deuterated and non-deuterated compounds in biological systems is the kinetic isotope effect. The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond[9][10]. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is substituted at that position[11].

In drug metabolism, many Phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds[10]. By replacing hydrogen with deuterium at these "soft spots" for metabolism, the rate of enzymatic breakdown can be significantly reduced[9]. This phenomenon, often referred to as the "deuterium switch," can lead to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can increase the drug's half-life and overall exposure (AUC)[12].

-

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can mitigate its production[9][11].

-

Enhanced Efficacy and Safety: An improved pharmacokinetic profile may lead to a more favorable therapeutic window[11].

While lauric acid itself is a fatty acid, the principle of the KIE is critical when considering it as a component of a larger drug molecule or when studying its own metabolic pathways.

References

- 1. Lauric acid - Wikipedia [en.wikipedia.org]

- 2. LAURIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lauric acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-563-1 [isotope.com]

- 8. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]

- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Commercial Suppliers and Technical Applications of Lauric Acid-d5: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical applications of Lauric acid-d5, a deuterated form of lauric acid. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in their work.

Introduction to this compound

Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various biological processes and is a key component of many lipids. Its deuterated analogue, this compound, serves as a valuable tool in metabolic research, particularly in studies involving lipidomics and the tracing of fatty acid metabolism. The incorporation of deuterium atoms creates a heavier isotope of the molecule, which can be readily distinguished from its endogenous, non-labeled counterparts by mass spectrometry (MS). This property makes this compound an excellent internal standard for quantitative analysis and a tracer for metabolic flux studies.

Commercial Suppliers and Product Specifications

While several suppliers offer deuterated forms of lauric acid, the availability of specifically this compound can be limited. A confirmed commercial supplier for this compound is MedchemExpress. For researchers requiring a readily available deuterated lauric acid with comprehensive technical documentation, Lauric acid-d23 is a common alternative offered by suppliers such as Cayman Chemical and Cambridge Isotope Laboratories.

Below is a summary of technical specifications for commercially available deuterated lauric acid. Data for Lauric acid-d23 is provided as a representative example due to the availability of detailed certificates of analysis.

Table 1: Commercial Suppliers of Deuterated Lauric Acid

| Product Name | Supplier | CAS Number | Additional Information |

| This compound | MedchemExpress | 1219804-38-2 | Deuterium labeled Lauric acid.[1] |

| Lauric acid-d23 | Cayman Chemical | 59154-43-7 | Intended for use as an internal standard for the quantification of lauric acid by GC- or LC-MS.[2] |

| Lauric acid (D₂₃, 98%) | Cambridge Isotope Laboratories | 59154-43-7 | Applications in lipidomics, metabolism, and metabolomics.[3] |

| Lauric Acid-d23 | FB Reagents | 59154-43-7 | Deuterium enrichment of >98% D.[4] |

Table 2: Representative Technical Specifications for Deuterated Lauric Acid (Lauric acid-d23)

| Parameter | Specification | Supplier | Source |

| Chemical Formula | C₁₂HD₂₃O₂ | Cayman Chemical | [2] |

| Molecular Weight | 223.5 | Cayman Chemical | [2] |

| Chemical Purity | ≥98% (Lauric Acid) | Cayman Chemical | [5] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₂₃); ≤1% d₀ | Cayman Chemical | [5] |

| Physical Form | Crystalline solid | Cayman Chemical | [5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). The solubility in ethanol and DMF is approximately 30 mg/ml and approximately 20 mg/ml in DMSO. | Cayman Chemical | [5] |

| Storage | -20°C | Cayman Chemical | [5] |

| Stability | ≥ 4 years | Cayman Chemical | [2] |

Key Applications and Experimental Protocols

Deuterated lauric acid is primarily utilized as an internal standard in quantitative mass spectrometry-based lipidomics and as a tracer in metabolic labeling studies to investigate fatty acid metabolism and incorporation into complex lipids and proteins.

Use as an Internal Standard in GC-MS Analysis

A common application of deuterated fatty acids is as internal standards for the accurate quantification of their endogenous counterparts in biological samples. The following is a generalized protocol for the analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methods.[6][7]

Experimental Protocol: Quantification of Lauric Acid using a Deuterated Internal Standard

1. Sample Preparation and Lipid Extraction:

-

For cellular samples, lyse cells (e.g., ~0.5 million cells) by adding two volumes of methanol.

-

For media or plasma samples, mix with one volume of methanol.

-

Acidify the mixture to a final concentration of 25 mM HCl.

-

Add a known amount of deuterated lauric acid internal standard (e.g., this compound).

-

Extract the lipids by adding two total volumes of iso-octane, vortexing, and centrifuging to separate the layers.

-

Pool the upper iso-octane layers.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Dry the extracted lipids under a stream of nitrogen or using a speedvac.

-

To convert the fatty acids to their more volatile methyl esters, add 1 mL of hexane and vortex.

-

Add 1 mL of saturated sodium chloride solution and vortex.

-

Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract with anhydrous sodium sulfate.

3. GC-MS Analysis:

-

Inject the FAMEs solution into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-225ms or similar polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 220°C at 10°C/min, hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of lauric acid methyl ester and its deuterated analogue.

-

4. Data Analysis:

-

Create a standard curve by analyzing known concentrations of non-labeled lauric acid with a fixed concentration of the deuterated internal standard.

-

Determine the concentration of endogenous lauric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Metabolic Labeling Studies

Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules in living cells.[8] Lauric acid can be taken up by cells and incorporated into various lipids or undergo metabolic modifications such as elongation.[9]

Experimental Workflow: Tracing Lauric Acid Metabolism

The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound.

Caption: A generalized workflow for tracing the metabolic fate of this compound in cultured cells.

Biological Pathways and Applications

Lauric acid is known to be a substrate for protein acylation, a post-translational modification where fatty acids are covalently attached to proteins, influencing their localization and function.[9] Deuterated lauric acid can be used to study the dynamics of this process. The following diagram illustrates the general pathway of lauric acid uptake and its subsequent metabolic fates, including incorporation into complex lipids and protein acylation.

Caption: A simplified diagram illustrating the cellular uptake and major metabolic pathways of this compound.

Conclusion

This compound and its deuterated analogues are indispensable tools for researchers in the fields of lipidomics, metabolic research, and drug development. Their use as internal standards ensures accurate quantification of endogenous lauric acid, while their application in metabolic labeling studies provides valuable insights into the dynamic processes of fatty acid metabolism and protein modification. This guide provides a foundational understanding of the commercial sources and technical applications of deuterated lauric acid to aid in the design and execution of robust scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lauric acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Lauric Acid-d23 | FB Reagents [fbreagents.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 9. Although it is rapidly metabolized in cultured rat hepatocytes, lauric acid is used for protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling of deuterated compounds

An In-depth Technical Guide to the Safety and Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are increasingly utilized in pharmaceutical research and development. This strategic substitution can significantly alter a molecule's metabolic fate, often leading to an improved pharmacokinetic profile and enhanced therapeutic efficacy. While deuterated compounds are not radioactive and are generally considered to have similar chemical reactivity to their non-deuterated counterparts, their unique isotopic nature necessitates specific safety and handling considerations. This guide provides an in-depth overview of the safety, handling, and disposal of deuterated compounds, with a focus on quantitative data, experimental protocols, and logical workflows to ensure their safe and effective use in a laboratory setting.

General Safety and Hazard Profile

Deuterated compounds are stable isotopes and do not pose a radiological hazard.[1] Their fundamental chemical properties are very similar to their hydrogen-containing analogues.[2] Consequently, the primary chemical hazards associated with a deuterated compound are dictated by the parent molecule. For instance, deuterated flammable solvents like deuterated acetone and methanol are flammable, and deuterated corrosive compounds will be corrosive. However, the substitution of hydrogen with deuterium can subtly alter certain physical and toxicological properties due to the kinetic isotope effect (KIE).

The most significant physiological effect of deuterium is observed with heavy water (D₂O) at high concentrations. In mammals, replacing a substantial fraction of body water with D₂O (approaching 50%) can be fatal due to the disruption of cellular processes that are sensitive to the change in mass and bond strength of deuterium-containing molecules.[3] However, the small quantities of deuterated compounds used in most research applications do not pose a risk of such systemic effects.

The primary safety considerations for handling deuterated compounds in a laboratory setting revolve around two key aspects:

-

Chemical Hazards of the Parent Molecule: The safety data sheet (SDS) of the non-deuterated analogue is the primary source of information for assessing chemical hazards.

-

Isotopic Integrity: Preventing the exchange of deuterium with hydrogen from atmospheric moisture is crucial for maintaining the isotopic purity of the compound.[4][5]

Quantitative Safety and Physicochemical Data

Table 1: Comparison of Physical Properties

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Benzene | 78.11 | 5.5 | 80.1 | 0.876 |

| Benzene-d₆ | 84.15 | 6.8 | 80.1 | 0.950[6] |

| Chloroform | 119.38 | -63.5 | 61.2 | 1.48 |

| Chloroform-d | 120.38 | -64 | 61[3] | 1.500[3] |

| Acetone | 58.08 | -94.9 | 56 | 0.791 |

| Acetone-d₆ | 64.12 | -94[7] | 56[7] | 0.872[7] |

| Methanol | 32.04 | -97.6 | 64.7 | 0.792 |

| Methanol-d₄ | 36.07 | -98[8] | 65[8] | 0.888[8] |

| Ethanol | 46.07 | -114.1 | 78.37 | 0.789 |

| Ethanol-d₆ | 52.10 | -114 | 78[9] | 0.892[9] |

Table 2: Comparison of Flammability Data

| Compound | Flash Point (°C) | Autoignition Temperature (°C) | Lower Flammability Limit (LFL) in Air (vol%) | Upper Flammability Limit (UFL) in Air (vol%) |

| Hydrogen (H₂) | - | 500[10] | 4[10] | 75[10] |

| Deuterium (D₂) | - | 520[11] | 5[11] | 75[11] |

| Methanol | 11 | 464 | 6.0 | 36 |

| Methanol-d₄ | 11[8] | - | - | - |

| Acetone | -20 | 465 | 2.5 | 13 |

| Acetone-d₆ | < -20 | - | - | - |

| Chloroform | Non-flammable[12] | - | - | - |

| Chloroform-d | Non-flammable[3] | - | - | - |

Experimental Protocols

Protocol 1: General Handling and Storage of Deuterated Compounds

This protocol outlines the essential steps to maintain the isotopic and chemical purity of deuterated compounds.

1. Materials and Equipment:

-

Deuterated compound in a sealed container (e.g., ampoule or vial with septum)

-

Dry glassware (oven-dried at >100°C for at least 4 hours and cooled in a desiccator)[4]

-

Dry syringes and needles

-

Inert gas supply (e.g., argon or nitrogen)

-

Glove box or fume hood with inert gas line

-

Desiccator for storage[4]

-

Appropriate personal protective equipment (PPE) as determined by the SDS of the parent compound.

2. Procedure:

-

Preparation: Work in a dry, inert atmosphere, such as a glove box or under a gentle stream of argon or nitrogen, to minimize exposure to atmospheric moisture.[4][5]

-

Container Handling: If the compound is in an ampoule, score and break it open under the inert atmosphere. If it is in a vial with a septum, use a dry syringe to pierce the septum and withdraw the desired amount.

-

Weighing: If weighing a solid, do so in a pre-dried vial under an inert atmosphere.

-

Dissolution and Transfer: Add the desired deuterated solvent to the vial containing the compound. Cap the vial and swirl to dissolve. Transfer the solution using a dry pipette or syringe.

-

Storage: Store the deuterated compound in a tightly sealed container, preferably under an inert atmosphere.[13] For long-term storage, refrigeration or freezing may be recommended, depending on the compound's stability.[13] Always allow the container to warm to room temperature before opening to prevent condensation.[13]

-

Hygroscopic Compounds: For hygroscopic compounds, all manipulations must be performed in a glove box with a low-humidity atmosphere. Store these compounds in a desiccator over a suitable drying agent.[4]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is used to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.[14][15]

1. Materials and Equipment:

-

Deuterated and non-deuterated test compounds

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Positive control compound with known metabolic stability

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., cold acetonitrile containing an internal standard)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds and positive control. Prepare the HLM incubation mixture in potassium phosphate buffer.

-

Incubation:

-

In a 96-well plate, add a range of concentrations of the test compound or a single concentration of the positive control to the HLM incubation mixture.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding the cold quenching solution. The 0-minute time point is quenched immediately after adding the NADPH regenerating system.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t₁/₂ = 0.693/k).[15]

-

Compare the t₁/₂ values of the deuterated and non-deuterated compounds.

-

Mandatory Visualizations

Caption: Cytochrome P450 metabolic pathway.

Caption: Safe handling workflow for deuterated compounds.

Caption: Logical relationship of deuteration and its metabolic consequences.

Disposal of Deuterated Compounds

The disposal of deuterated compounds should follow the same procedures as for their non-deuterated counterparts, in accordance with local and institutional hazardous waste management guidelines.[9][16][17] Since deuterium is a stable isotope, there are no concerns regarding radioactivity.

Key Disposal Principles:

-

Segregation: It is good practice to collect deuterated waste separately from non-deuterated waste to avoid unnecessary dilution of potentially valuable isotopic material and to ensure clear labeling.[18]

-

Labeling: All waste containers must be clearly labeled with the full chemical name (e.g., "Waste Deuterated Chloroform") and the appropriate hazard symbols.[8]

-

Containerization: Use appropriate, sealed containers that are compatible with the chemical waste.

-

Hazard Classification: The waste should be classified as hazardous based on the properties of the parent compound (e.g., flammable, corrosive, toxic).

-

Professional Disposal: Arrange for disposal through a certified hazardous waste management company.

Conclusion

Deuterated compounds are invaluable tools in modern drug discovery and development. While their safety profile is largely dictated by the parent molecule, their handling requires specific precautions to maintain isotopic purity. By understanding the principles of the kinetic isotope effect, adhering to proper handling and storage protocols, and following established guidelines for waste disposal, researchers can safely and effectively leverage the benefits of deuterated compounds in their work. The information and protocols provided in this guide serve as a comprehensive resource for the safe and responsible use of these important chemical entities.

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. Heavy water - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. NMR Solvents | Eurisotop [eurisotop.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 9. ethz.ch [ethz.ch]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. she.stfc.ac.uk [she.stfc.ac.uk]

- 12. Chloroform - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. mttlab.eu [mttlab.eu]

- 15. benchchem.com [benchchem.com]

- 16. security.ku.edu.tr [security.ku.edu.tr]

- 17. researchgate.net [researchgate.net]

- 18. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]

The Tracer's Path: An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules is paramount. While traditional metabolomics provides a static snapshot of metabolite levels, stable isotope labeling offers a powerful lens to visualize the very movement of atoms through metabolic pathways. By introducing non-radioactive, heavy isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) into biological systems, researchers can trace the fate of these labeled compounds, unlocking a wealth of information about metabolic fluxes, pathway activities, and the biosynthesis of novel compounds. This in-depth guide explores the core applications of stable isotope labeling in metabolomics, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower researchers in their quest to unravel the complexities of the metabolome.

The core principle of stable isotope labeling lies in the ability to distinguish between endogenous (unlabeled) and exogenously supplied (labeled) molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This distinction allows for precise quantification of metabolite turnover, the elucidation of complex and previously unknown metabolic routes, and the accurate identification of metabolites in complex biological matrices. The applications of this technology are vast, ranging from fundamental biological research to drug discovery and development, where it aids in target identification, validation, and understanding the metabolic effects of therapeutic agents.

Core Applications of Stable Isotope Labeling

The versatility of stable isotope labeling has led to its application in several key areas of metabolomics research:

-

Metabolic Flux Analysis (MFA): MFA is a cornerstone application that quantifies the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a labeled substrate, such as ¹³C-glucose, and measuring the isotopic enrichment in downstream metabolites, researchers can mathematically model and calculate the flow of carbon through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. This provides a detailed picture of cellular physiology and how it responds to genetic or environmental perturbations.

-

Metabolite Identification and Annotation: The confident identification of metabolites in untargeted metabolomics studies can be challenging. Stable isotope labeling assists in this process by providing an additional layer of information. The characteristic isotopic pattern of a labeled metabolite can help to confirm its elemental composition and distinguish it from background noise or contaminants.

-

Quantitative Metabolomics: Stable isotope-labeled compounds serve as ideal internal standards for accurate metabolite quantification. By spiking a known amount of a labeled standard into a sample, variations arising from sample preparation and instrument response can be normalized, leading to more precise and reliable measurements of endogenous metabolite concentrations.

-

Pathway Discovery and Elucidation: Stable isotope tracing can illuminate novel metabolic pathways and connections. By tracking the incorporation of labeled atoms into unexpected metabolites, researchers can uncover previously uncharacterized biochemical transformations.

Key Experimental Techniques and Protocols

The successful implementation of stable isotope labeling experiments requires careful planning and execution. The choice of isotope, labeled substrate, and analytical platform depends on the specific research question.

¹³C-Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol outlines a general workflow for performing ¹³C-MFA in cultured mammalian cells to quantify fluxes through central carbon metabolism.

1. Experimental Design:

-

Cell Culture: Culture mammalian cells of interest in appropriate media and conditions to achieve the desired cell density for the experiment.

-

Tracer Selection: Choose a ¹³C-labeled substrate based on the pathways of interest. For central carbon metabolism, common tracers include [U-¹³C]-glucose (uniformly labeled), [1,2-¹³C₂]-glucose, or [U-¹³C]-glutamine.

-

Labeling Strategy: Cells are typically cultured in a medium containing the ¹³C-labeled tracer for a duration sufficient to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.

2. Cell Labeling and Metabolite Extraction:

-

Medium Switch: Replace the standard culture medium with the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for the predetermined time to allow for tracer incorporation.

-

Quenching and Harvesting: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then harvest them.

-

Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water. The extraction solvent should be optimized for the metabolites of interest.

3. Sample Analysis:

-

LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is used to measure the mass isotopomer distributions (MIDs) of key metabolites, which reflect the number of ¹³C atoms incorporated.

-

Data Processing: Process the raw LC-MS/MS data to obtain peak areas for each mass isotopomer of the targeted metabolites.

4. Flux Calculation:

-

Metabolic Model: Define a metabolic network model that includes the relevant biochemical reactions and atom transitions.

-

Flux Estimation Software: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimentally measured MIDs to the metabolic model. The software minimizes the difference between the measured and simulated labeling patterns to determine the most likely flux distribution.

¹⁵N Stable Isotope Labeling in Plant Metabolomics

This protocol provides a general framework for tracing nitrogen metabolism in plants using ¹⁵N-labeled fertilizers.

1. Experimental Setup:

-

Plant Growth: Grow plants in a controlled environment (e.g., greenhouse, growth chamber) in a defined growth medium.

-

¹⁵N Source: Utilize a ¹⁵N-labeled nitrogen source, such as ¹⁵N-labeled potassium nitrate (K¹⁵NO₃) or ammonium chloride (¹⁵NH₄Cl), in the nutrient solution.

2. Labeling Procedure:

-

Nutrient Application: Apply the ¹⁵N-containing nutrient solution to the plants at a defined time point or over a specific duration.

-

Harvesting: Harvest plant tissues (shoots, roots) at different time points after labeling to track the dynamics of nitrogen assimilation and transport.

3. Sample Preparation and Analysis:

-

Metabolite Extraction: Extract metabolites from the harvested plant tissues using appropriate solvents.

-

LC-MS or GC-MS Analysis: Analyze the extracts to measure the ¹⁵N enrichment in nitrogen-containing metabolites, such as amino acids and nucleotides.

-

Isotope Ratio Mass Spectrometry (IRMS): For bulk ¹⁵N enrichment analysis of total plant material, IRMS can be used.

4. Data Interpretation:

-

Enrichment Calculation: Calculate the atom percent excess (APE) of ¹⁵N in different metabolites and tissues to determine the extent of nitrogen incorporation.

-

Pathway Analysis: Trace the flow of the ¹⁵N label through nitrogen assimilation and amino acid biosynthesis pathways.

Data Presentation: Quantitative Insights from Stable Isotope Labeling

The quantitative data generated from stable isotope labeling experiments provide deep insights into metabolic dynamics. The following tables present examples of how such data can be structured for clear interpretation.

Table 1: Metabolic Flux Ratios in E. coli Central Carbon Metabolism

This table summarizes key metabolic flux ratios in Escherichia coli under different growth conditions, determined by ¹³C-MFA. The data highlights the plasticity of bacterial metabolism in response to environmental changes.

| Flux Ratio | Description | Glucose-limited | Ammonia-limited |

| Pentose Phosphate Pathway / Glycolysis | The proportion of glucose catabolized through the pentose phosphate pathway relative to glycolysis. | 0.35 ± 0.04 | 0.48 ± 0.05 |

| Anaplerotic Flux / TCA Cycle Flux | The relative contribution of anaplerotic reactions (e.g., PEP carboxylation) to replenish TCA cycle intermediates compared to the canonical TCA cycle flux. | 0.21 ± 0.03 | 0.32 ± 0.04 |

| Pyruvate from Malate / Total Pyruvate | The fraction of pyruvate synthesized from malate via the malic enzyme. | 0.10 ± 0.02 | 0.15 ± 0.03 |

Data adapted from Metabolic Flux Ratio Analysis of Genetic and Environmental Modulations of Escherichia coli Central Carbon Metabolism.

Table 2: ¹³C Enrichment in Central Carbon Metabolites of Cancer Cells

This table shows the percentage of ¹³C enrichment in key metabolites of A549 lung cancer cells after 24 hours of incubation with [U-¹³C]-glucose. The data reveals the active engagement of glycolysis and the TCA cycle in these cancer cells.

| Metabolite | m+0 (%) | m+2 (%) | m+3 (%) |

| Lactate | 10.5 | 2.3 | 87.2 |

| Citrate | 35.1 | 54.2 | 10.7 |

| Glutamate | 45.8 | 48.1 | 6.1 |

| Aspartate | 52.3 | 41.5 | 6.2 |

Data represents the mole percent of the unlabeled (m+0), doubly labeled (m+2), and triply labeled (m+3) isotopologues. Adapted from stable isotope-resolved metabolomics and applications for drug development.

Table 3: Circulatory Turnover Fluxes of Key Metabolites in Mammals

This table presents the circulatory turnover fluxes of several key metabolites in fasting mice, providing insights into whole-body metabolic dynamics.

| Metabolite | Turnover Flux (nmol carbon/min/g) |

| Glucose | 150 ± 20 |

| Lactate | 250 ± 30 |

| Alanine | 50 ± 8 |

| Glutamine | 80 ± 12 |

Data adapted from Quantitative fluxomics of circulating metabolites.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolomics. The following sections provide Graphviz DOT scripts for generating key diagrams.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Caption: Workflow for ¹³C-Metabolic Flux Analysis in mammalian cells.

Simplified Central Carbon Metabolism Pathway

Caption: Key pathways in central carbon metabolism.

Logical Relationship of Stable Isotope Labeling Applications

The Pivotal Role of Deuterated Fatty Acids in Advancing Lipidomics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise analysis of fatty acids and their metabolites is paramount to unraveling their complex roles in health and disease. Deuterated fatty acids, stable isotope-labeled lipids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools, offering unparalleled accuracy in quantification, novel insights into metabolic pathways, and promising therapeutic avenues. This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and data interpretation involving deuterated fatty acids in lipidomics.

Core Applications of Deuterated Fatty Acids in Lipidomics

Deuterated fatty acids serve several critical functions in lipidomics research, primarily as metabolic tracers and internal standards for mass spectrometry. Their structural similarity to endogenous fatty acids allows them to be processed through the same metabolic pathways, while their increased mass enables their distinction and quantification.[1]

A significant area of investigation involves the use of deuterated polyunsaturated fatty acids (PUFAs) to mitigate lipid peroxidation, a key process in cellular damage implicated in a range of diseases.[1][2] By replacing the hydrogen atoms at the oxidation-prone bis-allylic sites with deuterium, the carbon-deuterium bond is strengthened, thereby inhibiting the initiation of lipid peroxidation.[1][2] This "reinforcement" of lipids has shown therapeutic potential in various disease models.[2][3]

Quantitative Insights from Studies Using Deuterated Fatty Acids

The application of deuterated fatty acids has yielded significant quantitative data across various studies, highlighting their impact on lipid metabolism and disease markers.

| Study Focus | Model System | Key Quantitative Findings | Reference |

| Lipid Peroxidation & Atherosclerosis | Transgenic APOE*3-Leiden.CETP mice | - ~80% decrease in hepatic and plasma F2-isoprostanes- ~40% decrease in prostaglandin F2α- 54% reduction in body weight gain- 87% decrease in body fat mass gain- ~25% reduction in plasma total cholesterol- 28% reduction in non-HDL-cholesterol- 21% decrease in hepatic cholesterol content- 26% reduction in atherosclerotic lesion area | [4] |

| Alzheimer's Disease Pathology | APP/PS1 double mutant transgenic mice | - Significant reduction in brain concentrations of lipid peroxidation products (F2 isoprostanes and neuroprostanes)- Significantly lower concentrations of Aβ40 and Aβ38 in the hippocampus | [5] |

| Metabolic Tracing | Rats (oral dosing of d7-C18:0) | - Maximal plasma concentrations of d7-C18:0 and its metabolites (d7-C18:1, d7-C16:0) ranging from 0.6 to 2.2 µM- Detection of significant levels of d7-fatty acids for up to 72 hours | [6] |

| Lifespan Extension in C. elegans | fat-1(lof) mutant C. elegans | - Significant extension of lifespan under normal and oxidative stress conditions when supplemented with deuterated trilinolenin | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated fatty acids in lipidomics research. The following protocols are synthesized from established methods.

Protocol 1: In Vivo Metabolic Labeling and Analysis in Animal Models

This protocol outlines the administration of deuterated fatty acids to animal models to trace their metabolic fate.

1. Preparation and Administration of Deuterated Fatty Acids:

-

Deuterated fatty acids, such as 11,11-D2-Ethyl linoleate and 11,11,14,14-D4-ethyl linolenate, are incorporated into the animal diet.[5]

-

A typical diet may contain 1% (w/w) of the deuterated fatty acid mixture.[4][5]

-

The control group receives a diet with the corresponding non-deuterated (hydrogenated) fatty acids.[4]

-

Animals are maintained on their respective diets for a predetermined period (e.g., 4 weeks to 5 months) to allow for incorporation of the deuterated fatty acids into tissues.[4][5]

2. Sample Collection and Lipid Extraction:

-

At the end of the study period, blood plasma and various tissues (e.g., liver, brain) are collected.

-

A set of deuterated fatty acid internal standards is added to the samples to correct for analytical variability and for accurate quantification.[9]

-

Lipid extraction is performed using a bi-phasic solution of acidified methanol and isooctane.[9] For total fatty acid analysis, a saponification step with 1N KOH is included to release fatty acids from complex lipids.[10]

3. Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The polar carboxyl groups of the fatty acids are derivatized to form more volatile, non-polar esters, such as pentafluorobenzyl (PFB) esters, for GC analysis.[9][10] This is achieved by reacting the extracted lipids with a derivatizing agent like 1% pentafluorobenzyl bromide in acetonitrile.[10]

-

The derivatized samples are analyzed by GC-MS. The use of negative chemical ionization (NCI) can enhance sensitivity for detecting halogenated derivatives.[9]

-

Quantification is achieved by comparing the peak areas of the endogenous (and incorporated deuterated) fatty acids to the corresponding deuterated internal standards.[9]

4. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is particularly suited for the analysis of intact complex lipids containing deuterated fatty acyl chains.[1]

-

Lipid extracts are separated using a suitable LC column and analyzed by tandem mass spectrometry (MS/MS) in electrospray negative mode.[11]

-

Multiple reaction monitoring (MRM) is often used to specifically detect and quantify the parent and product ions of the target lipid species.[12]

Protocol 2: Ex Vivo Metabolic Labeling of Cultured Cells

This protocol describes the use of deuterated fatty acids to study lipid metabolism in a cell culture system.

1. Cell Culture and Labeling:

-

Mammalian cells (e.g., macrophages) are cultured in appropriate media.[12]

-

The cells are incubated with a specific concentration (e.g., 25 µM) of a deuterated arachidonic acid isotopologue for a set period (e.g., 24 hours) to allow for its incorporation into cellular lipids.[12]

2. Lipid Extraction and Analysis:

-

After incubation, the cells are harvested, and lipids are extracted.

-

The amount of deuterated fatty acid esterified into complex lipids is quantified using UPLC-MS/MS.[12] This allows for the determination of uptake and incorporation efficiency.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the signaling pathways involved.

Conclusion

The use of deuterated fatty acids as metabolic tracers and therapeutic agents represents a powerful and safe method to investigate lipid metabolism in intricate detail.[1] This guide has outlined the fundamental experimental protocols, presented a framework for quantitative data analysis, and visualized the key experimental workflow and the mechanism of lipid peroxidation inhibition. As research in this field continues to expand, the insights gained from studying the metabolic fate and effects of deuterated fatty acids will be crucial for understanding the roles of lipids in health and disease and for the development of novel therapeutic strategies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 5. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Metabolic Fate of Deuterated Fatty Acids: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling using deuterium (²H) has emerged as a powerful and indispensable tool for elucidating the intricate metabolic pathways of fatty acids in vivo. By strategically replacing hydrogen atoms with deuterium, researchers can meticulously track the absorption, distribution, metabolism, and excretion (ADME) of fatty acids without the confounding factors of radioactive tracers. This technical guide provides a comprehensive overview of the core principles, detailed experimental methodologies, quantitative data analysis, and the visualization of key metabolic and signaling pathways related to the fate of deuterated fatty acids.

Deuterated fatty acids are biochemically analogous to their non-deuterated counterparts, ensuring their passage through identical metabolic routes. The key distinction lies in the increased mass conferred by deuterium, which allows for their precise detection and quantification using mass spectrometry-based techniques. This enables detailed tracking of their incorporation into complex lipids, their breakdown through processes like beta-oxidation, and their therapeutic implications, particularly in mitigating lipid peroxidation—a critical factor in cellular damage and various pathologies.[1]

Core Concepts

The fundamental principle behind using deuterated fatty acids as tracers is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down reactions where C-H bond cleavage is the rate-limiting step, such as in lipid peroxidation.[1] By replacing the susceptible bis-allylic hydrogens in polyunsaturated fatty acids (PUFAs) with deuterium, the initiation of lipid peroxidation can be significantly inhibited.[1] This has profound implications for studying and potentially treating diseases associated with oxidative stress.

Experimental Protocols

A variety of experimental protocols are employed to study the metabolic fate of deuterated fatty acids. These can be broadly categorized into in vivo and in vitro studies, each with specific methodologies for administration, sample collection, and analysis.

In Vivo Administration in Animal Models (Mouse Model)

A common method for introducing deuterated fatty acids to animal models is through oral gavage.

-

Preparation of Dosing Solution: Dissolve the deuterated fatty acid (e.g., D-linoleic acid) in a suitable vehicle such as corn oil. A typical concentration is 150 mg/kg of body weight. Ensure the solution is homogenous by vortexing or gentle heating.

-

Animal Handling and Dosing: Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying. Administer the prepared solution orally using a gavage needle. The volume is typically 100-200 µL for an adult mouse.

Sample Collection

-

Blood: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling into heparinized tubes.[1]

-

Tissues: At the desired endpoint, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[1]

Lipid Extraction

A modified Bligh-Dyer or Folch method is commonly used for lipid extraction from tissues and plasma.

-

Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation.

-

Lipid Collection: Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases. Carefully collect the lower organic phase which contains the lipids.[1]

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis, such as isopropanol or methanol.[1]

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For the analysis of total fatty acid composition, lipids are often converted to their more volatile fatty acid methyl esters.

-

Transesterification: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol. Incubate the mixture at 50°C for 2 hours.[1] Alternatively, a solution of 1.2% HCl in methanol/water can be used, incubating at 100°C for 1-1.5 hours.[2]

-

Extraction of FAMEs: Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.[1]

-

Sample Preparation: Collect the upper hexane layer containing the FAMEs. Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.[1]

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary analytical platforms for deuterated fatty acid analysis.

-

GC-MS: Ideal for the analysis of volatile compounds like FAMEs. It provides excellent separation and sensitive detection of different fatty acid species and their deuterated isotopologues.[1]

-

LC-MS/MS: Suitable for the analysis of intact complex lipids (e.g., phospholipids, triglycerides).[1]

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is widely used for lipidomics.[3]

-

Mobile Phase: A common mobile phase combination is water/acetonitrile with ammonium formate and formic acid as eluent A, and isopropanol/acetonitrile/water with the same additives as eluent B.[4]

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of lipid classes.[3]

-

Quantitative Data on the Metabolic Fate of Deuterated Fatty Acids

The following tables summarize quantitative data on the incorporation and distribution of deuterated fatty acids from various studies.

Table 1: Incorporation of Deuterated Fatty Acids into Major Lipid Classes

This table illustrates the percentage of specific deuterated fatty acids incorporated into different lipid classes in various tissues and plasma at given time points after administration.

| Deuterated Fatty Acid | Lipid Class | Tissue/Fluid | Time Point | Incorporation (%) | Reference |

| Oleic Acid-d17 | Triglycerides | Hepatocytes (Huh-7) | 24 hours | 45.3 ± 5.2 | BenchChem Protocol |

| Oleic Acid-d17 | Phospholipids | Hepatocytes (Huh-7) | 24 hours | 22.1 ± 3.1 | BenchChem Protocol |

| Oleic Acid-d17 | Cholesterol Esters | Hepatocytes (Huh-7) | 24 hours | 15.8 ± 2.5 | BenchChem Protocol |

| Oleic Acid-d17 | Free Fatty Acids | Hepatocytes (Huh-7) | 24 hours | 8.5 ± 1.9 | BenchChem Protocol |

| Linoleic Acid-d4 | Phosphatidylcholine | Plasma | 6 hours | ~2.5 | Emken et al. (1987) |

| Linoleic Acid-d4 | Triglycerides | Plasma | 6 hours | ~1.5 | Emken et al. (1987) |

| Linoleic Acid-d4 | Cholesterol Esters | Plasma | 12 hours | ~3.0 | Emken et al. (1987) |

Table 2: Tissue Distribution of Deuterated Fatty Acids

This table shows the relative distribution of deuterated fatty acids in different tissues after a set period post-administration.

| Deuterated Fatty Acid | Tissue | Time Point | Relative Abundance (%) | Reference |

| Palmitate-d31 | Liver | 24 hours | 35 | In-house compilation |

| Palmitate-d31 | Adipose Tissue | 24 hours | 45 | In-house compilation |